![molecular formula C12H11N7O2 B12175715 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12175715.png)
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrazole Ring: This can be done by reacting the appropriate nitrile with sodium azide under acidic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole-substituted pyrazole with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Products may include amines and other reduced derivatives.
Substitution: Products may include halogenated derivatives and other substituted compounds.
Scientific Research Applications
Antiparasitic Properties
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, analogs of pyrazolo[1,5-a]pyridine derivatives, including those related to the tetrazole moiety, have shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most potent compounds exhibited IC₅₀ values in the low nanomolar range and demonstrated low toxicity towards human cells, indicating a favorable therapeutic index .
Table 1: Antiparasitic Activity of Related Compounds
Compound | Target | IC₅₀ (nM) | Toxicity (MRC-5) |
---|---|---|---|
Compound 30 | T. b. brucei | 70 | Low |
Compound 15 | T. b. brucei | 125 | Low |
Compound 16 | T. b. brucei | 16 | Low |
Antimicrobial Activity
The tetrazole ring has been associated with antimicrobial properties. Compounds containing the tetrazole moiety have been documented to exhibit activity against various bacterial strains and fungi. The structural features of tetrazoles contribute to their stability and efficacy in biological systems .
Case Study 1: Antitrypanosomal Efficacy
In a study evaluating the antitrypanosomal efficacy of pyrazolo[1,5-a]pyridine derivatives, researchers synthesized several analogs and tested their activity against T. b. brucei. One of the compounds demonstrated a significant reduction in parasitemia in infected mice after treatment, suggesting its potential as a therapeutic agent for HAT .
Case Study 2: Antimicrobial Screening
A screening of various tetrazole-containing compounds revealed that those similar to 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide exhibited notable antibacterial activity against strains such as Staphylococcus aureus. The study emphasized the importance of substituent patterns on the tetrazole ring in enhancing antimicrobial potency .
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. In materials science, the compound may act by altering the electronic or optical properties of a material.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the tetrazole ring.
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole: Lacks the carboxamide group.
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the tetrazole and carboxamide groups in 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide makes it unique compared to similar compounds. These functional groups can confer specific chemical properties, such as increased binding affinity to certain enzymes or receptors, or specific electronic or optical properties.
Biological Activity
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide, a compound that combines a pyrazole ring with a tetrazole moiety, has garnered attention for its diverse biological activities. This article examines the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N6O. The structure features a methoxy group attached to a phenyl ring, a tetrazole ring, and a carboxamide functional group, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Key steps include the formation of the pyrazole and tetrazole rings through cyclization reactions and subsequent functionalization to introduce the methoxy and carboxamide groups. Variations in reaction conditions can lead to different yields and purity levels.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth . The activity is often assessed through in vitro assays measuring cell viability and apoptosis induction.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
In a comparative study, derivatives of pyrazoles were tested against standard antibiotics. The results showed that certain compounds exhibited greater antimicrobial activity than traditional antibiotics at lower concentrations, indicating their potential as alternative therapeutic agents .
Case Study 2: Anticancer Efficacy
A series of pyrazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. One derivative showed over 80% inhibition of cell proliferation at concentrations as low as 10 µM, highlighting the efficacy of these compounds in cancer treatment .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:
- Antimicrobial Action: Interference with bacterial cell wall synthesis.
- Anticancer Action: Inhibition of kinases such as BRAF(V600E) and EGFR.
- Anti-inflammatory Action: Modulation of cytokine release through inhibition of signaling pathways.
Comparison with Similar Compounds
Compound Type | Biological Activity | Notable Features |
---|---|---|
Pyrazole Derivatives | Antimicrobial, Anticancer | Effective against various pathogens |
Tetrazole Derivatives | Antihypertensive | Potential for cardiovascular applications |
Carboxamide Compounds | Anti-inflammatory | Modulation of inflammatory responses |
Properties
Molecular Formula |
C12H11N7O2 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11N7O2/c1-21-8-4-2-7(3-5-8)9-6-10(15-14-9)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20) |
InChI Key |
MDZAMVUECTXIJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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